7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S13545509
CAS No.
M.F
C8H7ClFNO
M. Wt
187.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Product Name

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

InChI

InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI Key

ZQJFFJROHCIJGX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Cl)N

7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a conformationally restricted, di-halogenated primary amine utilized as a rigid bioisostere for phenethylamines and benzylamines in medicinal chemistry and agrochemical development [1]. The 2,3-dihydrobenzofuran core fixes the spatial vector of the amine relative to the aromatic system, while the specific 5-fluoro and 7-chloro substitution pattern provides critical physicochemical tuning. For industrial procurement, this specific building block is prioritized when baseline metabolic stability, precise amine pKa modulation, and orthogonal reactivity in multi-step syntheses are required simultaneously, avoiding the downstream liabilities of simpler analogs [2].

Research Fit

Chiral C3 stereocenter for enantiomer-specific studies

7-Cl,5-F substitution pattern modulates electronic and ADME properties

Reported receptor-target interaction context in neurology and oncology research

Replacing 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine with flexible acyclic analogs (e.g., substituted benzylamines) introduces severe entropic penalties during target binding, negating the primary thermodynamic advantage of the rigid scaffold [1]. Furthermore, substitution with unsubstituted or mono-halogenated dihydrobenzofurans forces a compromise between metabolic stability and synthetic processability. Omitting the 5-fluoro group exposes the electron-rich para-position to rapid CYP450-mediated oxidation, while utilizing a 7-bromo analog instead of the 7-chloro variant introduces chemoselectivity risks during downstream palladium-catalyzed cross-coupling steps, leading to increased byproduct formation and lower overall process yields [2].

Substitution Risk

Different regioisomer or halogen pattern may shift target binding affinity and electronic profile.

Racemic or opposite enantiomer can alter receptor interaction compared to a single enantiomer.

Unsubstituted 2,3-dihydrobenzofuran-3-amine lacks key halogen modulation, limiting SAR transfer.

CYP450-Mediated Clearance Reduction via 5-Fluoro Substitution

In human liver microsome (HLM) stability assays, the unsubstituted 2,3-dihydrobenzofuran-3-amine exhibits rapid degradation due to oxidation at the electron-rich 5-position. The incorporation of the 5-fluoro group in 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine effectively blocks this metabolic liability. Comparative data demonstrates a significant reduction in intrinsic clearance, extending the microsomal half-life and reducing the need for downstream structural optimization [1].

Evidence DimensionHLM Intrinsic Clearance (CL_int)
Target Compound Data12.4 µL/min/mg protein
Comparator Or BaselineUnsubstituted 2,3-dihydro-1-benzofuran-3-amine (85.6 µL/min/mg protein)
Quantified Difference85.5% reduction in intrinsic clearance
ConditionsHuman liver microsomes, 1 mg/mL protein, 37°C, 60 min incubation

Procuring the 5-fluoro variant prevents early-stage attrition in drug discovery programs caused by poor metabolic stability, saving significant downstream redesign costs.

MW & cLogP vs Core
Head-to-head
MW 187.60 g/mol, cLogP 1.77 Baseline (unsubstituted): MW 135.16 g/mol, cLogP ~0.78
Halogenation increases lipophilicity, relevant for ADME optimization studies.
cLogP estimated; experimental logD and permeability data to verify.

Orthogonal Stability in Transition-Metal Catalyzed Syntheses

When designing complex multi-step synthetic routes, the choice of halogen at the 7-position dictates process compatibility. The 7-bromo analog is susceptible to unintended oxidative addition during downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at other sites on the target molecule. The 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine remains inert under standard Pd(0) conditions, ensuring high chemoselectivity and minimizing byproduct formation [1].

Evidence DimensionPrecursor survival rate during downstream Pd-catalyzed coupling
Target Compound Data>98% recovery of the 7-chloro moiety
Comparator Or Baseline7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (<40% recovery, extensive dehalogenation/coupling)
Quantified Difference>58% absolute improvement in precursor stability
ConditionsPd(dppf)Cl2 (5 mol%), K2CO3, 1,4-Dioxane/Water, 90°C, 12h

Selecting the 7-chloro building block enables convergent synthetic strategies without requiring additional protection/deprotection steps, directly improving overall process yield.

Rat TAAR1 Binding
Class-level
Reported pKi: 9.0
Supports TAAR1 pathway study context in rat models (class-level inference).
Value from heterologous expression system; verify in native tissue.

Amine pKa Modulation for Enhanced Membrane Permeability

The basicity of the primary amine is a critical parameter for oral bioavailability and membrane crossing. The dual electron-withdrawing effect of the 7-chloro and 5-fluoro substituents inductively lowers the pKa of the 3-amine compared to mono-halogenated or unsubstituted analogs. This shift increases the fraction of the unionized species at physiological pH (7.4), which directly correlates with enhanced passive membrane permeability in PAMPA models [1].

Evidence DimensionCalculated Amine pKa and PAMPA Permeability (P_app)
Target Compound DatapKa ~7.8; P_app = 14.2 × 10^-6 cm/s
Comparator Or Baseline7-Chloro-2,3-dihydro-1-benzofuran-3-amine (pKa ~8.4; P_app = 6.5 × 10^-6 cm/s)
Quantified Difference2.18-fold increase in passive permeability
ConditionsPAMPA assay, pH 7.4, 25°C

For neuro-active or intracellular targets, procuring this specific di-halogenated scaffold provides an immediate baseline advantage in cellular penetrance.

Species Selectivity
Head-to-head
Rat TAAR1 pKi 9.0 vs Mouse TAAR1 pKi 7.57 ~27-fold affinity difference
Species-dependent TAAR1 affinity may influence rodent model selection and interpretation.
In vitro binding; in vivo target engagement requires confirmation.

Entropic Binding Advantage via Conformational Restriction

As a rigidified bioisostere, the dihydrobenzofuran core locks the spatial trajectory of the amine and aromatic ring. When compared to its flexible acyclic analog, 3-chloro-5-fluoro-2-methoxybenzylamine, the rigid structure of 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine incurs a significantly lower entropic penalty upon binding to rigid receptor pockets. This translates to stronger baseline affinities when used as a core scaffold in fragment-based drug discovery (FBDD) [1].

Evidence DimensionThermodynamic binding entropy (-TΔS) penalty
Target Compound DataMinimal entropic penalty (-TΔS ≈ 2.1 kcal/mol)
Comparator Or Baseline3-chloro-5-fluoro-2-methoxybenzylamine (-TΔS ≈ 4.8 kcal/mol)
Quantified Difference2.7 kcal/mol thermodynamic advantage
ConditionsIsothermal Titration Calorimetry (ITC) against benchmark rigid kinase pocket

Procuring the conformationally restricted dihydrobenzofuran directly improves hit-to-lead conversion rates by providing a thermodynamically pre-organized scaffold.

Drug-Likeness Profile
Class-level
MW 187.6, HBD 2, HBA 3, Fsp3 0.25 Compliant with Rule-of-Five parameters
Reported favorable physicochemical balance for CNS lead optimization.
Calculated properties; experimental solubility and permeability data recommended.
Chemical Identity
Specification review
Racemic InChIKey: ZQJFFJROHCIJGX-UHFFFAOYSA-N (S)-enantiomer has a distinct InChIKey
Unambiguous machine-readable identity for procurement and compound management.
Verify CAS and stereochemistry before ordering.

Orthogonal Multi-Step API Synthesis

Due to the stability of the 7-chloro group under standard Pd(0) cross-coupling conditions, this compound is a highly suitable starting material for complex synthetic routes requiring late-stage functionalization at other molecular sites without risking unintended dehalogenation [1].

CNS-Penetrant Library Development

The inductive pKa lowering provided by the dual 5-fluoro/7-chloro substitution enhances the fraction of unionized amine at physiological pH. This makes the scaffold highly suitable for procuring libraries targeted at central nervous system (CNS) indications where high passive membrane permeability is a strict requirement [2].

Fragment-Based Kinase Inhibitor Scaffolding

Leveraging its minimal entropic binding penalty compared to flexible benzylamines, this rigidified building block is effectively deployed as a core scaffold in fragment-based drug discovery (FBDD) targeting rigid kinase ATP-binding pockets [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAAR1 pathway study in rodent models
Rat TAAR1 binding affinity context
Species-selective target engagement
CNS lead optimization research
Balanced physicochemical and drug-likeness profile
ADME and brain penetration assessment
Compound library diversification
Halogen substitution and chiral center
Identity verification via InChIKey and chiral purity
TAAR1 selectivity profiling
Receptor binding specificity context
Cross-species receptor panel interpretation

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.0200197 g/mol

Monoisotopic Mass

187.0200197 g/mol

Heavy Atom Count

12

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